N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine
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Overview
Description
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine is a compound with the molecular formula C13H17N3O4 It is a derivative of alanine, an amino acid, and contains a benzoyl group and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine typically involves the reaction of 4-aminobenzoyl chloride with L-alanine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with 2-aminoethylamine to yield the final product. The reaction conditions usually involve mild temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyl and carbamoyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine
- N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-tyrosine
Uniqueness
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine is unique due to its specific structure, which combines the properties of alanine with the functional groups of benzoyl and carbamoyl. This unique combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
919772-01-3 |
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Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-aminoethylcarbamoyl)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17N3O4/c1-8(13(19)20)16-12(18)10-4-2-9(3-5-10)11(17)15-7-6-14/h2-5,8H,6-7,14H2,1H3,(H,15,17)(H,16,18)(H,19,20)/t8-/m0/s1 |
InChI Key |
JVWCDPMLEDEHQH-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)NCCN |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)NCCN |
Origin of Product |
United States |
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